4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclohexanecarboxylic acid derivatives react with 4-chlorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the aryl-cyclohexane backbone. Subsequent oxidation introduces the carboxylic acid group. Key steps include:
Yield and Purity Optimization
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Isomer Control : The reaction predominantly produces trans isomers due to steric hindrance during alkylation. Cis isomers are minimized to ≤1.5% via recrystallization in ethanol/water mixtures.
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Catalyst Recycling : AlCl₃ is recovered and reused, reducing production costs by 18–22% in industrial settings.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (alkylation) | Prevents side reactions |
| Oxidizing Agent | KMnO₄ (2.5 eq) | 90–92% conversion |
| Recrystallization Solvent | Ethanol:H₂O (3:1) | 98% purity |
Hydrogenation of Aromatic Precursors
Hydrogenation offers a stereoselective pathway by reducing aromatic precursors to cyclohexane derivatives.
Substrate Selection and Reaction Setup
4-(4-Chlorophenyl)benzoic acid is hydrogenated under high-pressure H₂ (50–60 psi) using palladium-on-carbon (Pd/C, 5% w/w) in acetic acid. This method ensures:
Stereochemical Outcomes
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Trans Isomer Dominance : The bulky chlorophenyl group favors equatorial positioning, yielding 85–88% trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.
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Byproduct Formation : <2% cis isomers are removed via chiral column chromatography (Chiralpak IC, hexane/isopropanol).
Grignard Reaction-Based Synthesis
Grignard reagents enable precise carbon-chain elongation for cyclohexane frameworks.
Stepwise Synthesis
Challenges and Solutions
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Moisture Sensitivity : Strict anhydrous conditions (N₂ atmosphere) prevent Grignard reagent decomposition.
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Oxidation Over-Run : Excess CrO₃ is neutralized with NaHSO₃ to avoid diketone byproducts.
Industrial-Scale Production Methods
Pharmaceutical manufacturers prioritize cost-efficiency and scalability.
Continuous-Flow Reactors
Waste Management
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AlCl₃ Recovery : 92–95% catalyst recuperation via aqueous NaOH treatment and filtration.
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Solvent Recycling : Ethanol and THF are distilled and reused, reducing waste by 30%.
Purification and Analytical Validation
Final product quality is ensured through rigorous purification and testing.
Recrystallization Techniques
Analytical Methods
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HPLC Analysis : C18 column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water (55:45), retention time = 12.3 min.
-
Elemental Analysis :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Isomer Ratio (trans:cis) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 88–92 | 98 | 98:2 | High |
| Hydrogenation | 78–85 | 97 | 95:5 | Moderate |
| Grignard | 70–75 | 96 | 90:10 | Low |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a building block in organic synthesis. It is employed as a reagent in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form ketones or aldehydes.
- Reduction : Reduction reactions can convert the carboxylic acid group into alcohols.
- Substitution Reactions : The chlorine atom on the phenyl ring can be replaced with other functional groups.
Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic medium |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |
| Substitution | Amines, thiols | Nucleophilic conditions |
Biology
The compound has been investigated for its potential biological activities , particularly its antimicrobial properties. It is known to be an impurity of Atovaquone, a medication used primarily for treating Pneumocystis pneumonia. The biochemical pathways involved include:
- Inhibition of Mitochondrial Electron Transport : Similar to Atovaquone, it may affect mitochondrial functions, leading to antipneumocystic activity.
Medicine
In medicinal chemistry, this compound is studied for its role as an impurity in the synthesis of pharmaceutical compounds. Its structural similarity to Atovaquone suggests it could have similar therapeutic effects, warranting further investigation into its pharmacological properties.
Industrial Applications
This compound is utilized in the production of specialty chemicals and intermediates. Its unique chlorine substitution imparts distinct chemical properties that are advantageous in various industrial processes.
Uniqueness
The presence of the chlorine atom in this compound contributes to its unique reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of cyclohexanecarboxylic acids exhibit significant antibacterial effects against various pathogens, suggesting potential therapeutic applications in treating infections.
- Synthesis Methods : Research has outlined efficient synthetic routes for producing this compound via Friedel-Crafts reactions and other methodologies that optimize yield and purity .
- Pharmacological Insights : Investigations into the pharmacokinetics of Atovaquone have highlighted the importance of impurities like this compound in influencing drug efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit mitochondrial electron transport, which affects cellular respiration and energy production. This mechanism is particularly relevant in its use as an impurity in the synthesis of atovaquone, a drug used to treat certain infections .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Melting Point : 252–254°C (slight variations reported, e.g., 252–262°C in some batches) .
- Density : 1.225 g/cm³ at 25°C .
- Solubility: Poor in water and methanol; slightly soluble in chloroform and DMSO .
- pKa : 4.80 (predicted), indicating moderate acidity .
Synthesis: Produced via Friedel-Crafts alkylation of cyclohexanone with 4-chlorobenzene in the presence of AlCl₃ and NaOCl .
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s unique properties arise from its chlorophenyl substituent and cyclohexanecarboxylic acid backbone. Below is a comparison with analogs:
Key Observations :
Stability and Reactivity
Biological Activity
4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity, particularly its antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C13H15ClO2, and it possesses a molecular weight of approximately 240.71 g/mol. The presence of the chlorophenyl group is thought to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Overview of Studies
Several studies have investigated the antibacterial activity of this compound and its derivatives. Notably, research has focused on synthesizing hydrazone derivatives from this compound and evaluating their efficacy against various bacterial strains.
- Study Findings : A study synthesized 19 novel hydrazone derivatives from this compound. These derivatives were tested for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, S. pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results indicated that certain derivatives exhibited excellent antibacterial activity, particularly those containing nitrogen heterocyclic rings such as pyridine and quinoline .
Efficacy Table
The following table summarizes the antibacterial activity of selected derivatives derived from this compound:
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Hydrazone Derivative A (R = Pyridine) | Staphylococcus aureus | 25 |
| Hydrazone Derivative B (R = Quinoline) | Escherichia coli | 22 |
| Hydrazone Derivative C (R = Imidazole) | Pseudomonas aeruginosa | 20 |
| Hydrazone Derivative D (R = Indole) | S. pyogenes | 24 |
The mechanism by which this compound exerts its antibacterial effects involves several pathways:
- Inhibition of Bacterial Growth : The compound's structural features may interfere with bacterial cell wall synthesis or function, leading to cell lysis.
- Targeting Enzymatic Pathways : Some derivatives may act as enzyme inhibitors, disrupting critical metabolic pathways in bacteria.
- Membrane Disruption : The lipophilic nature of the chlorophenyl group may allow the compound to integrate into bacterial membranes, causing destabilization and increased permeability.
Case Studies
- Hydrazone Derivatives : A study published in the Asian Journal of Chemistry evaluated hydrazone derivatives synthesized from the parent compound for their antibacterial properties. The study reported that modifications to the hydrazone structure significantly influenced antibacterial effectiveness, highlighting the importance of functional group variations .
- Comparative Study : Another investigation compared the antibacterial activities of various derivatives against standard antibiotics. The results showed that certain derivatives had comparable or superior activity against resistant bacterial strains, suggesting potential for development as new therapeutic agents .
Q & A
Q. What are the primary synthetic routes for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized to minimize impurities?
The synthesis typically involves condensation reactions of 4-chlorophenyl precursors with cyclohexane derivatives, followed by oxidation or carboxylation steps. For example, intermediates like 4-(4-chlorophenyl)cyclohexane are functionalized using catalysts (e.g., palladium or copper) in solvents such as DMF or toluene . Key parameters for optimization include:
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves the cyclohexane ring conformation and spatial arrangement of the chlorophenyl group, confirming the trans-configuration observed in the crystal lattice .
- FTIR and NMR : FTIR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and Cl-C aromatic vibrations. H NMR confirms substituent positions via coupling patterns (e.g., cyclohexane protons at δ 1.5–2.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 238.71 (CHClO) aligns with theoretical molecular weight .
Q. What analytical methods are recommended for assessing purity and isomer distribution in this compound?
- HPLC with UV detection : Quantifies cis/trans isomer ratios using reverse-phase columns (C18) and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Correlates melting point (252–262°C) and decomposition profile to verify thermal stability .
- Karl Fischer titration : Measures residual moisture (≤0.5%) to ensure storage stability .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s solubility and crystallization behavior?
The compound exhibits poor solubility in polar solvents (water, methanol) but moderate solubility in acetone or DMF. Crystallization studies reveal:
Q. What strategies can resolve discrepancies in reported physicochemical data (e.g., CAS numbers, melting points)?
Discrepancies in CAS numbers (e.g., 49708-81-8 vs. 95233-37-7) and melting points (252–262°C vs. 153–155°C in related analogs) arise from isomer variability or synthesis protocols . Mitigation strategies include:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density functional theory (DFT) simulations calculate electrophilicity at the carboxylic acid group, identifying favorable reaction sites. For example:
- Charge distribution : The carboxyl carbon exhibits high partial positive charge (+0.85 e), making it susceptible to nucleophilic attack .
- Steric effects : The bulky 4-chlorophenyl group reduces accessibility, requiring catalysts (e.g., DCC) for amide bond formation .
Methodological Challenges & Solutions
Q. What experimental designs are critical for studying the compound’s stability under varying pH conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC. Acidic conditions (pH <3) hydrolyze the ester intermediates, while alkaline conditions (pH >10) deprotonate the carboxylic acid .
- Arrhenius kinetics : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf-life .
Q. How can researchers address chiral resolution challenges in synthesizing enantiopure derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
